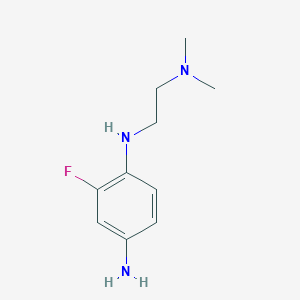

N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of 2-(dimethylamino)ethyl methacrylate (DMAEMA) . DMAEMA is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications .

Synthesis Analysis

The synthesis of related compounds involves various processes. For instance, the synthesis of 2-dimethylaminoethyl chloride hydrochloride involves a chlorination reaction between dimethylethanolamine and thionyl chloride . Another compound, Tris(2-dimethylaminoethyl)amine, can be prepared by a modification of Ristempart′s synthesis .

Chemical Reactions Analysis

Related compounds like DMAEMA-based copolymers have been studied for their pH-responsive behavior . They form aggregates that precipitate at higher temperatures due to the low critical solution temperature (LCST) of the DMAEMA block .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For example, N,N-Dimethylethylenediamine has a boiling point of 104-106 °C and a density of 0.807 g/mL at 20 °C . DMAEMA exhibits temperature-dependent solubility .

Scientific Research Applications

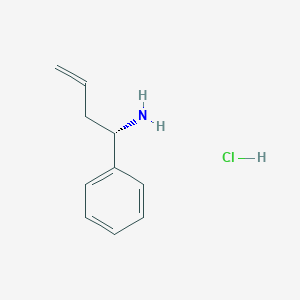

Modular Synthesis of Chiral 1,3-Diamines

A study by Braun et al. (2008) presents a novel method for synthesizing a rare class of chiral 1,3-diamines. This synthesis involves the nucleophilic aromatic ipso-substitution of fluorine in related complexes, leading to the production of a broad library of diamines. This approach is of particular interest in the synthesis of fluorinated pharmaceuticals, adding a significant tool to the field of organic diamine synthesis (Braun et al., 2008).

Development of Fluoroionophores

Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives. These compounds demonstrated specific chelation with certain metal cations like Zn+2, showing potential in applications such as cellular metal staining in fluorescence methods (Hong et al., 2012).

Synthesis and Structure of Metal Complexes

Pons et al. (2010) synthesized new ligands substituted by diamine chains and used them to produce mononuclear complexes with Pd(II) and Pt(II). These complexes, characterized by NMR and X-ray diffraction methods, have potential applications in the study of molecular structures and interactions in chemistry (Pons et al., 2010).

Fluorescent Chemosensors

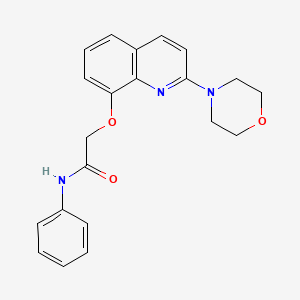

Kim et al. (2016) developed a fluorescent chemosensor for Zn2+ based on quinoline in aqueous media. The sensor showed significant fluorescence enhancement in the presence of Zn2+, indicating its potential use in detecting and quantifying Zn2+ in water samples (Kim et al., 2016).

Synthesis of Antitumor Agents

Chang-song (2007) conducted a study on the synthesis of 1,4-Bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthraquinone, an antitumor agent. This research provides insights into optimizing reaction conditions for producing effective antitumor compounds (Chang-song, 2007).

Mechanism of Action

Target of action

Compounds with a dimethylaminoethyl group often interact with various receptors in the body, particularly neurotransmitter receptors. For example, dimethyltryptamine, a compound with a similar structure, acts as a non-selective agonist at most or all of the serotonin receptors .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of such compounds can vary widely. For example, a two-compartment pharmacokinetic model provided the best fit for the concentration-time profiles obtained for most patients showing clearance of 1.00±0.36 l h−1 kg−1, a volume of distribution of the central compartment of 0.72± 0.55 l/kg, an initial half-life of 0.28±0.19 h and a terminal half-life of 2.04±0.94 h .

Action environment

The action, efficacy, and stability of such compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, a compound with a dimethylaminoethyl group showed controllable and reversible pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C .

Safety and Hazards

Safety information for related compounds is available. For instance, N,N-Dimethylethylenediamine is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 2 - Skin Corr. 1A . Similarly, 2-(Dimethylamino)ethyl methacrylate is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B - Skin Sens. 1 .

Properties

IUPAC Name |

1-N-[2-(dimethylamino)ethyl]-2-fluorobenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FN3/c1-14(2)6-5-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNONTXQMXZGJSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C(C=C(C=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504891.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2504893.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2504895.png)

![2-(2-methoxyphenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2504898.png)

![N-[(2-methoxyadamantan-2-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2504901.png)

![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)